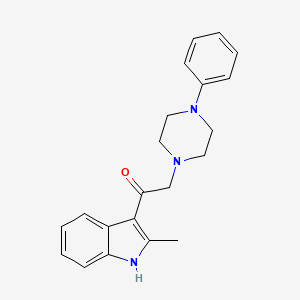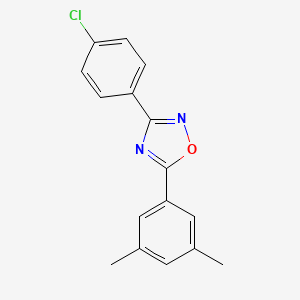
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole is complex and involves multiple pathways. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines and chemokines. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to activate the JAK/STAT pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell growth and proliferation. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to improve insulin sensitivity and reduce the risk of metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily modified for specific applications. However, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has some limitations for lab experiments. It is a highly reactive compound that can interact with other molecules in the cell, making it difficult to isolate its specific effects. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole. One direction is the development of more potent and selective analogs of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole for specific therapeutic applications. Another direction is the investigation of the potential of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole in combination with other drugs for synergistic effects. Additionally, the mechanisms of action of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole need to be further elucidated to fully understand its therapeutic potential. Finally, the potential of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole for the treatment of metabolic disorders such as diabetes and obesity needs to be further explored.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3,5-dimethylphenylhydrazine and 4-chlorobenzaldehyde in the presence of a base. The resulting product is then subjected to cyclization to form the oxadiazole ring.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to exhibit anticancer effects by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-7-11(2)9-13(8-10)16-18-15(19-20-16)12-3-5-14(17)6-4-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXIOEWBSBAZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)
![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)
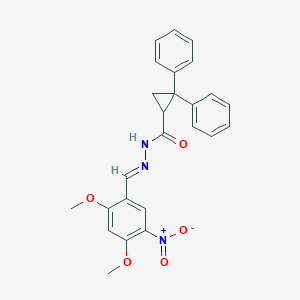
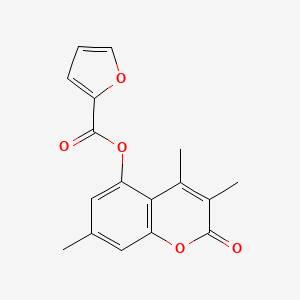

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
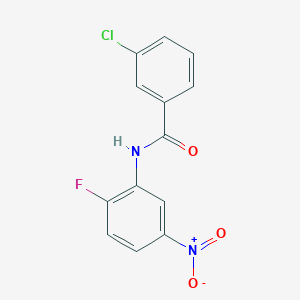
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
